phosphane CAS No. 923035-24-9](/img/structure/B14177170.png)
[4-(1,3-Dioxan-2-yl)phenyl](diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxan-2-yl)phenylphosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a phenyl ring, which is further substituted with a 1,3-dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-yl)phenylphosphane typically involves the reaction of diphenylphosphine with a suitable precursor containing the 4-(1,3-dioxan-2-yl)phenyl group. One common method involves the use of a Grignard reagent derived from 4-(1,3-dioxan-2-yl)phenyl bromide, which reacts with diphenylphosphine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of 4-(1,3-Dioxan-2-yl)phenylphosphane may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxan-2-yl)phenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Coordination: Transition metal salts such as palladium chloride or platinum chloride in the presence of suitable solvents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
4-(1,3-Dioxan-2-yl)phenylphosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can be used as catalysts in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxan-2-yl)phenylphosphane largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand in coordination chemistry.
4-(1,3-Dioxolan-2-yl)phenylphosphane: Similar structure but with a 1,3-dioxolane moiety instead of 1,3-dioxane.
Diphenylphosphane: Lacks the 4-(1,3-dioxan-2-yl)phenyl group.
Uniqueness
4-(1,3-Dioxan-2-yl)phenylphosphane is unique due to the presence of the 1,3-dioxane ring, which can impart different steric and electronic properties compared to other phosphane ligands. This can influence its reactivity and the stability of the complexes it forms.
Properties
CAS No. |
923035-24-9 |
|---|---|
Molecular Formula |
C22H21O2P |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-(1,3-dioxan-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C22H21O2P/c1-3-8-19(9-4-1)25(20-10-5-2-6-11-20)21-14-12-18(13-15-21)22-23-16-7-17-24-22/h1-6,8-15,22H,7,16-17H2 |
InChI Key |
JTCUPIKSTZSXHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


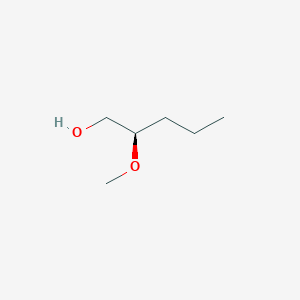
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
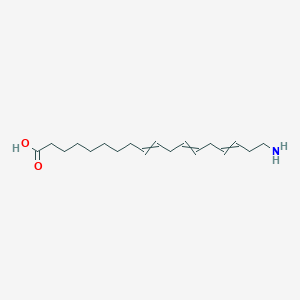
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
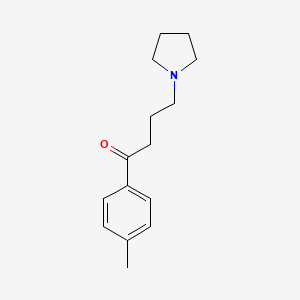
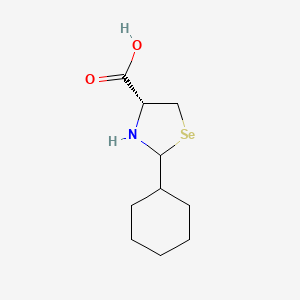
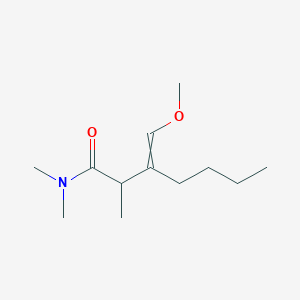
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
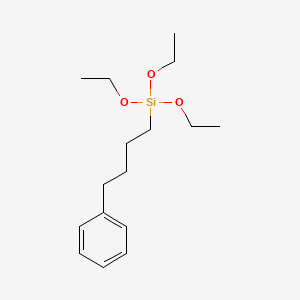
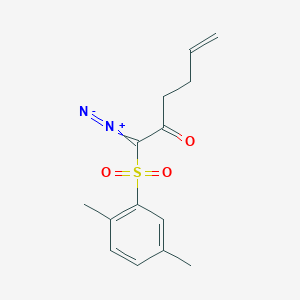
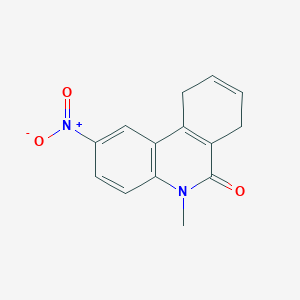
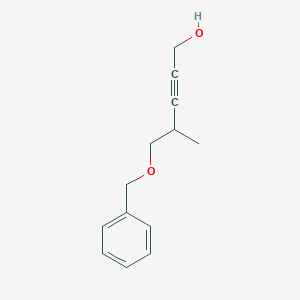
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
